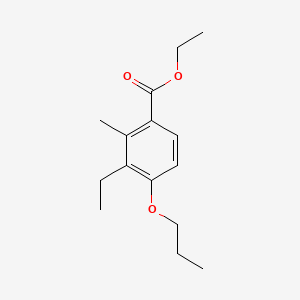

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate is an organic compound belonging to the ester class. It is characterized by its aromatic benzoate structure with ethyl, methyl, and propoxy substituents. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-2-methyl-4-propoxybenzoate typically involves esterification reactions. One common method is the reaction of 3-ethyl-2-methyl-4-propoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of 3-ethyl-2-methyl-4-propoxybenzoic acid.

Reduction: Formation of 3-ethyl-2-methyl-4-propoxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-2-methyl-4-propoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate can be compared with other similar compounds such as:

Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.

Ethyl 3-oxo-3-(4-tolyl)propionate: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.

Proparacaine: A local anesthetic used in ophthalmology.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Biological Activity

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is classified as an ester derived from benzoic acid. Its structural formula can be represented as follows:

This compound features an ethyl and propoxy group attached to the benzene ring, which influences its biological properties.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity is primarily mediated through the inhibition of the NF-κB signaling pathway, which plays a pivotal role in inflammation regulation.

2. Anti-tumor Activity

The compound has demonstrated potential anti-tumor effects in various studies. It inhibits the vascular endothelial growth factor (VEGF) signaling pathway, which is essential for tumor growth and metastasis. By blocking VEGFR-2 activation and downstream signaling molecules such as ERK1/2 and Akt, this compound may reduce tumor proliferation and promote apoptosis in cancer cells .

3. Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against rhinoviruses. It has been shown to maintain efficacy even when administered after viral infection onset, suggesting its potential as both a prophylactic and therapeutic agent against respiratory illnesses .

The biological activities of this compound can be attributed to its ability to modulate several key pathways:

- Inhibition of VEGF signaling : Reduces angiogenesis associated with tumors.

- Blocking NF-κB pathway : Decreases inflammatory cytokine production.

- Antiviral mechanisms : Interferes with viral replication processes, including adhesion and internalization into host cells .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB signaling | |

| Anti-tumor | Inhibition of VEGF signaling | |

| Antiviral | Interference with viral replication |

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to a model of acute inflammation. The results showed a significant reduction in inflammatory markers compared to the control group, supporting its use as an anti-inflammatory agent.

Case Study 2: Antitumor Efficacy

A series of in vitro experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against breast and colon cancer cells .

Properties

CAS No. |

92730-42-2 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

ethyl 3-ethyl-2-methyl-4-propoxybenzoate |

InChI |

InChI=1S/C15H22O3/c1-5-10-18-14-9-8-13(15(16)17-7-3)11(4)12(14)6-2/h8-9H,5-7,10H2,1-4H3 |

InChI Key |

BPBJNHAIRBGRNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)C(=O)OCC)C)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.